5-Propan-2-yloxypent-1-yne
Overview
Description
5-Propan-2-yloxypent-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and an ether functional group The molecular structure consists of a five-carbon chain with a propan-2-yloxy group attached to the first carbon and a triple bond between the first and second carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propan-2-yloxypent-1-yne can be achieved through several methods. One common approach involves the alkylation of 5-pentyn-1-ol with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 5-pentyn-1-ol is first deprotonated to form an alkoxide ion, which then attacks the isopropyl bromide to form the desired ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. For example, phase-transfer catalysts can be employed to facilitate the transfer of reactants between different phases, improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Propan-2-yloxypent-1-yne undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), isopropyl bromide (C₃H₇Br)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted ethers
Scientific Research Applications
5-Propan-2-yloxypent-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Propan-2-yloxypent-1-yne involves its reactivity towards various chemical reagents. The alkyne group can undergo addition reactions, while the ether group can participate in substitution reactions. These interactions are mediated by the molecular structure and electronic properties of the compound, which influence its reactivity and selectivity in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
5-Pentyne-1-ol: Similar structure but lacks the ether group.
Propargyl ether: Contains an alkyne and ether group but with different carbon chain lengths.
1-Pentyne: Contains a triple bond but lacks the ether functionality.
Uniqueness
5-Propan-2-yloxypent-1-yne is unique due to the combination of an alkyne and an ether group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups. Its structure also provides opportunities for selective modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-propan-2-yloxypent-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7-9-8(2)3/h1,8H,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZELPAJXJDZWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309481 | |
Record name | 5-(1-Methylethoxy)-1-pentyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227549-60-0 | |
Record name | 5-(1-Methylethoxy)-1-pentyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227549-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Methylethoxy)-1-pentyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(propan-2-yloxy)pent-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.